Product packaging for Carbol fuchsin(Cat. No.:CAS No. 8052-17-3)

Carbol fuchsin

Cat. No.: B1232849
CAS No.: 8052-17-3
M. Wt: 351.9 g/mol
InChI Key: HZLHRDBTVSZCBS-UVJJDBRNSA-N
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Description

Carbol Fuchsin is a chemical mixture of phenol and basic fuchsin that serves as a vital reagent in microbiology and histology laboratories . Its primary research application is as the primary stain in the Ziehl-Neelsen method for acid-fast staining, a fundamental differential technique for detecting Mycobacterium species, including M. tuberculosis, due to the stain's unique affinity for mycolic acids present in their waxy, impermeable cell walls . The phenolic component acts as a mordant, facilitating the penetration of the basic fuchsin dye through the complex lipid barrier of acid-fast organisms . Once retained, the stain resists decolorization with acid-alcohol, causing these bacteria to appear a characteristic bright red against a blue counterstain, allowing for clear differentiation from non-acid-fast organisms . Beyond this primary use, this compound is also employed for staining bacterial spores and in specific topical antiseptic and antifungal applications in a clinical setting . This product is intended for diagnostic assay manufacturing, hematology, and histology research. For Research Use Only. Not for use in diagnostic, therapeutic, or household procedures. Handle with appropriate personal protective equipment; refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClN3 B1232849 Carbol fuchsin CAS No. 8052-17-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16+,23-19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLHRDBTVSZCBS-UVJJDBRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8052-17-3, 4197-24-4
Record name Carbol-Fuchsin [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride
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Methodological Paradigms of Carbol Fuchsin Staining

Classical Acid-Fast Staining Methodologies

Acid-fast staining is a differential technique that distinguishes bacteria based on the lipid content of their cell walls. sierracollege.edu Organisms like Mycobacterium have a high concentration of mycolic acid, a waxy substance that makes them resistant to common staining methods like the Gram stain. wikipedia.orglibretexts.orgmicrorao.com Carbol fuchsin, a mixture of basic fuchsin and phenol (B47542), is able to penetrate these waxy cell walls, especially with the application of heat or higher concentrations of the stain. gspchem.comhimedialabs.comwikipedia.org Once stained, these bacteria resist decolorization by acid-alcohol, hence the term "acid-fast." wikipedia.orglibretexts.orgstudysmarter.co.uk

Ziehl-Neelsen (Hot Staining) Protocol

The Ziehl-Neelsen (ZN) method, also known as the hot staining method, is a venerable and reliable technique for demonstrating acid-fast bacteria. asm.orgnih.gov Developed in the late 19th century through the modifications of pioneers like Paul Ehrlich, Franz Ziehl, and Friedrich Neelsen, this method utilizes heat to facilitate the penetration of the primary stain, this compound, into the waxy cell walls of mycobacteria. microrao.comasm.orgopenmicrobiologyjournal.com

The fundamental principle of the ZN stain lies in the ability of this compound to solubilize the lipoidal material in the mycobacterial cell wall, a process significantly enhanced by heating. microbiologyinfo.com This allows the stain to enter the cytoplasm. microbiologyinfo.com The high mycolic acid content of the cell wall then creates a strong complex with the this compound, making it resistant to decolorization by acid-alcohol. microbenotes.commicrobeonline.com Non-acid-fast bacteria, lacking this waxy layer, are easily decolorized and then counterstained, typically with methylene (B1212753) blue, providing a color contrast for microscopic examination. studysmarter.co.uknih.govmicrobiologyinfo.com

The Ziehl-Neelsen staining procedure generally involves the following steps:

Smear Preparation and Fixation: A thin smear of the specimen is prepared on a clean glass slide, air-dried, and then heat-fixed. microbenotes.cominstructables.com

Primary Staining: The slide is flooded with this compound solution. microrao.cominstructables.com

Heating: The slide is gently heated until steam rises, without boiling or drying out the stain. This process is often repeated. microrao.cominstructables.com The heat acts as a physical mordant, helping the stain to penetrate the waxy cell wall. wikipedia.orglibretexts.org

Decolorization: After cooling and washing with water, the smear is treated with a decolorizing agent, typically a solution of acid-alcohol (e.g., 3% HCl in 95% ethanol (B145695) or 20% sulfuric acid). microrao.comnih.govmicrobenotes.com This step removes the primary stain from non-acid-fast organisms. nih.gov

Counterstaining: The smear is then flooded with a counterstain, most commonly methylene blue, for a minute or two. microrao.comnih.govinstructables.com

Washing and Drying: The slide is washed again with water and allowed to air dry before microscopic examination. microbeonline.cominstructables.com

Under the microscope, acid-fast bacilli appear as bright red or pink, slightly curved rods, often in small clumps, against a blue background of other cells and debris. microrao.commicrobenotes.comwikipedia.org

Kinyoun (Cold Staining) Protocol and its Modifications

In 1915, Joseph Kinyoun introduced a modification to the acid-fast staining technique that eliminated the need for heating, earning it the name "cold staining" method. wikipedia.orgasm.org The Kinyoun method compensates for the absence of heat by using a higher concentration of this compound and phenol. asm.orgthermofisher.comleicabiosystems.com This increased concentration of the primary stain and its mordant, phenol, facilitates the penetration of the dye into the waxy mycobacterial cell wall at room temperature. thermofisher.commicrobenotes.com

The principle behind the Kinyoun stain is similar to the Ziehl-Neelsen method: the lipid-rich cell walls of acid-fast bacteria retain the this compound despite decolorization with acid-alcohol. wikipedia.orgmicrobenotes.com Non-acid-fast organisms are decolorized and take up the counterstain, typically methylene blue or brilliant green. thermofisher.comleicabiosystems.com

The general steps of the Kinyoun (Cold Staining) Protocol are as follows:

Smear Preparation and Fixation: A smear of the specimen is prepared and heat-fixed on a slide. microbenotes.com

Primary Staining: The smear is covered with Kinyoun's this compound for an extended period, typically 3 to 5 minutes, at room temperature. microbenotes.comlibretexts.org

Washing: The slide is gently rinsed with water. microbenotes.com

Decolorization: The smear is decolorized with an acid-alcohol solution (often 1% sulfuric acid) until the stain no longer runs from the slide. microbenotes.combiolab.rs

Washing: The slide is rinsed again with water. microbenotes.com

Counterstaining: A counterstain, such as methylene blue or malachite green, is applied for about one minute. microbenotes.combiolab.rs

Washing and Drying: The slide is rinsed, blotted dry, and examined under a microscope. microbenotes.com

A modification of the Kinyoun method, known as the weak acid-fast stain, utilizes a weaker decolorizer (0.5–1.0% sulfuric acid instead of hydrochloric acid). This allows for the staining of organisms that are not able to retain the this compound after decolorizing with stronger acids, such as Nocardia and Cryptosporidium species. wikipedia.orgthermofisher.com

Comparative Analysis of this compound Staining Variants

The efficacy of acid-fast staining is influenced by several factors, including the concentration of the primary dye, the choice of counterstain, and various optimization strategies. While both the Ziehl-Neelsen (hot) and Kinyoun (cold) methods are widely used, their performance can differ. asm.orgdroracle.ai Some studies suggest that the Ziehl-Neelsen method may be more sensitive, with the Kinyoun method occasionally yielding false-negative results. asm.org

Staining MethodKey FeaturePrimary Stain ConcentrationHeat Requirement
Ziehl-Neelsen Hot methodLowerRequired
Kinyoun Cold methodHigherNot required

Assessment of Dye Concentration Effects on Staining Efficacy

The concentration of this compound in the primary stain is a critical variable in acid-fast staining. Research has shown that altering the dye concentration can significantly impact the sensitivity of the test.

A study comparing different concentrations of this compound in the Ziehl-Neelsen method found that a 1.5% concentration yielded optimal staining results. stikesmucis.ac.id It was concluded that a higher concentration of this compound leads to a stronger binding with the lipid-rich cell walls of acid-fast bacteria, enhancing the retention of the red color. stikesmucis.ac.id

Conversely, studies have investigated the use of lower concentrations of this compound. One study highlighted the inefficiency of using 0.3% this compound in the ZN method, suggesting it could lead to missing a significant percentage of smear-positive cases compared to the standard 1% concentration. nih.gov The sensitivity of the modified-ZN method with 0.3% this compound was found to be significantly lower than the standard method. nih.gov Another point of concern raised in a separate analysis was that the dilution of 1% this compound to 0.3% with water also dilutes the critical phenol concentration, potentially contributing to lower smear positivity. nih.gov

Further research evaluated the use of 0.1% Basic Fuchsin with varying phenol concentrations (5% and 7.5%) and compared them to the standard 1% Basic Fuchsin method. longdom.org The results indicated a lower smear positivity rate with the reduced dye concentrations, reinforcing the idea that altering reagent concentrations, even to reduce costs, should be approached with caution. longdom.org

Evaluation of Counterstain Influence on Contrast and Specificity

The choice of counterstain in acid-fast staining is crucial for providing adequate contrast, which allows for the clear visualization of the red-stained acid-fast bacilli against a differently colored background. nih.govwikipedia.org Methylene blue is the most traditionally and widely used counterstain in both the Ziehl-Neelsen and Kinyoun methods. wikipedia.orgmicrorao.comnih.gov It stains the non-acid-fast bacteria and background material blue, creating a distinct contrast with the red acid-fast organisms. microbenotes.comthermofisher.com

However, other counterstains can also be employed. Brilliant green is another option that provides a green background, which some microscopists may prefer. thermofisher.comqca.es Malachite green is also used, particularly in conjunction with the Ziehl-Neelsen stain, where it imparts a green color to non-acid-fast elements. microbeonline.comwikipedia.org In some Kinyoun protocols, Fast Green has been used, though care must be taken as overstaining can mask the presence of acid-fast organisms. compliancebridge.com

The quality and application time of the counterstain can influence the final result. For instance, the effectiveness of methylene blue can depend on its quality, and the recommended staining time can vary. nih.gov In the context of fluorochrome staining, a different type of acid-fast staining, studies have compared various counterstains. One such study found that methylene blue as a counterstain had comparable efficacy to the routinely used potassium permanganate, offering good sensitivity, specificity, and reduced debris fluorescence for better contrast. researchgate.net

CounterstainTypical Resulting Background ColorCommonly Used In
Methylene Blue BlueZiehl-Neelsen, Kinyoun
Brilliant Green GreenKinyoun
Malachite Green GreenZiehl-Neelsen
Fast Green GreenKinyoun
Potassium Permanganate Darker backgroundFluorochrome Staining

Optimization Strategies for Enhanced Microscopic Visualization

To improve the detection of acid-fast bacilli, various strategies can be employed to optimize the staining and visualization process. One key aspect is proper smear preparation. The smear should be thin and uniform to allow for clear observation of individual bacilli. instructables.com

Concentration techniques can be used to increase the number of bacilli in a given sample, thereby enhancing the sensitivity of detection. One common method involves treating sputum with sodium hypochlorite, followed by centrifugation to concentrate the bacilli in the sediment before making the smear. microbeonline.com

The choice of microscope and lighting is also important. While standard bright-field microscopy is used for this compound-based methods, the use of fluorescence microscopy with fluorochrome dyes like auramine-rhodamine is considered a more sensitive method, especially in laboratories with a high workload. asm.orgnih.gov This method allows for the examination of more fields at a lower magnification, leading to faster processing of samples. asm.org

Advanced Research Directions and Future Perspectives

Elucidating Molecular Binding Targets of Carbol Fuchsin

A fundamental area of ongoing research is the precise elucidation of how this compound interacts with cellular components at a molecular level. While its affinity for the mycobacterial cell wall is well-known, detailed studies aim to map these interactions precisely, which could lead to the development of even more specific staining reagents.

The primary mechanism of this compound in acid-fast staining is its interaction with the unique, lipid-rich cell wall of mycobacteria. microbenotes.com This cell wall contains a high concentration of mycolic acids, which are long-chain β-hydroxy carboxylic acids that impart a waxy, impermeable quality to the cell surface. microbenotes.com Research confirms that this compound, a mixture of basic fuchsin and phenol (B47542), leverages this unique structure for differential staining. microbenotes.comyoutube.com

The prevailing model of interaction involves several key steps:

Penetration : The phenol in the this compound solution acts as a chemical facilitator, solubilizing the lipid-rich mycobacterial cell wall and increasing its permeability. gspchem.comgoogle.com This process is enhanced by the application of heat in the Ziehl-Neelsen method or by using higher concentrations of phenol in the Kinyoun (cold) method. thermofisher.comonlinebiologynotes.comopenstax.org

Binding : Once the cell wall is permeable, the basic fuchsin dye penetrates the cell and forms a stable, insoluble complex with the mycolic acids. gspchem.comthermofisher.comonlinebiologynotes.com This binding is strong and is not easily disrupted.

Retention : After staining, the smear is treated with a decolorizing agent, typically an acid-alcohol solution. Non-acid-fast bacteria are readily decolorized, but the mycolic acid-fuchsin complex in mycobacteria is so stable that it resists the acid-alcohol treatment, thus retaining the vibrant red-pink color. microbenotes.comthermofisher.com

A spectrophotometric assay has been developed based on this principle, where the this compound dye binds to mycolic acid extracted into a hexane (B92381) layer, demonstrating the specific affinity between the two molecules. google.com The basic fuchsin dye is positively charged and binds strongly to negatively charged components within the bacterial cell, including the mycolic acids. microbenotes.com

While the interaction with mycolic acid is the most documented and significant binding target for this compound in the context of acid-fast staining, its potential interactions with other macromolecules like nucleic acids and proteins are less explored. Basic fuchsin, as a positively charged dye, has a general affinity for negatively charged cellular components. openstax.org This could theoretically include the phosphate (B84403) backbone of DNA and RNA.

One study has documented the use of a modified Ziehl-Neelsen's Carbol-Fuchsin stain for observing nuclei in the vegetative hyphae of a puffball fungus. In this application, the stain rendered the nuclei darkly stained, suggesting an interaction with nuclear components. However, detailed molecular studies elucidating the specific binding sites or the nature of the interaction between this compound and nucleic acids or proteins are not extensively reported in current research literature. The primary focus remains overwhelmingly on its well-established role in binding to mycolic acids for the identification of acid-fast bacteria.

Development of Modified this compound Formulations

To improve the performance, safety, and accessibility of acid-fast staining, researchers have focused on developing modified this compound formulations. These efforts center on enhancing the stain's penetration and specificity while also improving the stability and shelf-life of the reagents.

Research into modified formulations has largely focused on optimizing reagent concentrations and finding alternatives to the heat-application step of the traditional Ziehl-Neelsen method.

Concentration of Basic Fuchsin : The concentration of basic fuchsin in the stain is critical. Studies have compared the efficacy of 1%, 0.3%, and 0.1% basic fuchsin solutions. While the World Health Organization (WHO) once recommended 0.3% this compound, multiple studies found this concentration to be significantly less sensitive than the standard 1% solution, potentially leading to missed diagnoses. nih.govconsensus.app It has been noted that simply diluting a 1% solution also dilutes the crucial phenol component, which may have confounded the results of some studies. researchgate.netnih.gov The current consensus favors a 1% concentration for optimal sensitivity. nih.gov

Cold Staining Methods : The Kinyoun method is a widely used "cold" staining technique that avoids the need for heating. To achieve penetration without heat, the Kinyoun formulation contains a higher concentration of phenol. openstax.org Further modifications have included the addition of wetting agents, such as Tergitol or Cremophor A25, which reduce the surface tension between the stain and the waxy cell wall, thereby facilitating dye penetration. onlinebiologynotes.commorphisto.de

Decolorizing Agents : The strength of the acid-alcohol decolorizer is another variable. Using an overly strong acid or extending the decolorization time can lead to false-negative results, even with properly stained acid-fast organisms. thearkdb.org

Interactive Table: Comparison of this compound Formulations

Method Primary Stain Composition Key Feature Penetration Mechanism Relative Sensitivity
Ziehl-Neelsen (Hot) 1% Basic Fuchsin, 5% Phenol Requires heating Heat enhances permeability of cell wall High (Standard)
Kinyoun (Cold) Higher concentration of Basic Fuchsin and Phenol No heating required High phenol concentration solubilizes lipids Generally considered slightly less sensitive than Ziehl-Neelsen
WHO Recommended (Former) 0.3% Basic Fuchsin Lower dye concentration Heat or high phenol concentration Found to be significantly less sensitive than 1% formulations nih.govconsensus.app
Modified Cold Stains Standard or Kinyoun formulation + wetting agent (e.g., Tergitol) No heating, enhanced wetting Wetting agent reduces surface tension Aims to improve sensitivity of cold methods

The stability of this compound reagents is critical for ensuring reliable and consistent results in clinical and research laboratories. The shelf-life of the solution can vary depending on the specific formulation and storage conditions.

Proper storage is consistently emphasized: the reagent should be kept in tightly closed containers at room temperature and protected from light. micromasterlab.comflinnsci.comdalynn.com If the solution shows signs of color change or precipitation, it should not be used. anamollabs.com

Interactive Table: Reported Shelf-Life of this compound Reagents

Source/Manufacturer Reported Shelf-Life Storage Conditions
Bio Optica 2 years Room temperature, tightly closed containers bio-optica.it
Ward's Science 36 months Not specified wardsci.com
Alpha-Tec Systems 52 weeks Room temperature, protected from light dalynn.com
Flinn Scientific Indefinite (if stored properly) Cool, dry place, tightly closed flinnsci.com
Scholar Chemistry Indefinite (if stored properly) Cool, dry, well-ventilated area finalsite.net

Integration with Modern Microscopy Techniques

While this compound staining with bright-field microscopy remains a vital diagnostic tool, it is often compared with, rather than integrated into, modern microscopy techniques like fluorescence microscopy.

Fluorescence microscopy, typically using dyes like auramine (B1663534) O or auramine-rhodamine, is recognized as a more sensitive screening method for acid-fast bacilli (AFB). thearkdb.org A technician can screen smears at a lower magnification, making the process faster than with the Ziehl-Neelsen method. However, fluorescence staining can be less specific, sometimes yielding false positives. thearkdb.org For this reason, positive results from fluorescence screening are often confirmed using the Ziehl-Neelsen stain. thearkdb.org

The preparation of samples for fluorescence and confocal microscopy follows similar principles to that for light microscopy, but utilizes fluorochromes instead of traditional dyes. openstax.org Immunofluorescence is another powerful, specific technique where fluorochrome-labeled antibodies are used to detect M. tuberculosis. openstax.org These advanced methods are generally employed as more sensitive or specific alternatives to this compound staining, rather than as integrated, complementary procedures performed on the same slide. The development of protocols that successfully combine the broad applicability of this compound with the high-resolution or high-throughput capabilities of modern microscopy remains a potential area for future research.

Compatibility with Advanced Light Microscopy (e.g., Phase-Contrast, Dark-Field)

The integration of this compound staining with advanced light microscopy techniques such as phase-contrast and dark-field microscopy is not a primary area of contemporary research. The fundamental principles of these microscopy methods often preclude the need for heavy staining.

Phase-contrast microscopy is designed to enhance the contrast of transparent, unstained specimens by translating small phase shifts in light into amplitude or contrast changes. While light staining can be used in conjunction with phase-contrast to highlight specific structures, the technique's main advantage lies in its ability to visualize living cells in their natural state, a condition negated by the fixation and staining process required for this compound application.

Dark-field microscopy is also typically employed for observing live, unstained specimens. openstax.org It creates contrast by illuminating the sample with light that will not be collected by the objective lens, causing the specimen to appear brightly lit against a dark background. The process of staining with this compound involves heat-fixing or chemical fixation, which kills the microorganisms, thereby contradicting the primary purpose of using dark-field microscopy for the observation of living organisms and their motility. openstax.org Therefore, this compound is generally considered incompatible with the standard application of dark-field microscopy.

Potential for Use with Fluorescence Microscopy in Specific Contexts

While this compound is overwhelmingly used as a bright-field stain, research has indicated its potential in fluorescence microscopy in specific, non-traditional contexts. A notable study demonstrated that an improved this compound/aniline (B41778) blue solution could be used as a fluorescent stain to observe the dynamic behavior of callose in microspore mother cells. nih.gov In this application, when excited with blue light, the stained cells displayed yellowish-green callose and red cytoplasm. nih.gov Furthermore, when excited with green light, the improved this compound solution alone caused the cytoplasm and chromosomes to appear red. nih.gov This suggests that modified this compound solutions can serve as fluorescent dyes, potentially replacing more expensive, DNA-specific dyes in certain botanical and cytological studies. nih.gov

This application remains highly specialized. The more common intersection of this compound and fluorescence microscopy is in comparative studies, where the efficacy of the this compound-based Ziehl-Neelsen (ZN) method is benchmarked against techniques using fluorochrome dyes like Auramine O. nih.govtubitak.gov.tr

Environmental Research on this compound Degradation

The widespread use of this compound in industries such as textiles and printing, in addition to biological staining, has led to concerns about its environmental persistence and potential toxicity. mdpi.com This has spurred research into methods for its degradation and removal from wastewater.

Studies on Photodegradation Mechanisms and Efficiency

Photodegradation has emerged as a promising technology for treating water contaminated with dyes like this compound due to its efficiency and low cost. mdpi.com This process typically involves the use of a photocatalyst that, upon absorbing light, generates highly reactive radicals capable of breaking down the complex dye molecules. mdpi.com

Research has shown that this compound can be completely removed from a solution using an Fe2−xCuxZr2−xWxO7 photocatalyst under visible light irradiation. mdpi.comresearchgate.net The degradation process follows pseudo-first-order kinetics and involves the breakdown of the high-molecular-weight this compound into smaller, lower-molecular-weight compounds such as hexane, propanol, and acetonitrile. mdpi.com The efficiency of photodegradation is influenced by several operational parameters, including the initial concentration of the dye, the pH of the solution, and the intensity of the light source. mdpi.commdpi.com Studies on related fuchsine dyes have identified the hydroxyl radical (•OH) as a key active species responsible for the breakdown of the dye's molecular structure. orientjchem.org

Bioremediation and Wastewater Treatment Applications of this compound Compounds

Bioremediation presents an environmentally friendly and cost-effective alternative to conventional physical and chemical methods for treating dye-contaminated wastewater. This approach utilizes microorganisms that can decolorize and degrade dye compounds.

Studies have identified specific bacterial strains, such as Enterococcus spp., capable of degrading this compound with high efficiency. One investigation reported that an isolated strain achieved 92% decolorization of this compound within 24 hours under optimal conditions of 37°C and a pH of 7.0. The degradation is attributed to the metabolic activity of the bacteria, which may involve enzymes like laccase and azoreductase.

In addition to bacteria, microalgae have also been successfully used for bioremediation. The blue-green algae (cyanobacteria) Hydrocoleum oligotrichum and Oscillatoria limnetica have demonstrated the ability to degrade basic fuchsin, a primary component of this compound, by over 90% within seven days. researchgate.netresearchgate.net Analytical techniques confirmed that the color removal was due to the biodegradation of the dye molecule rather than simple adsorption to the algal biomass. researchgate.net These findings highlight the potential of biological treatment systems for the effective removal of this compound from industrial effluents. researchgate.net

Comparative Efficacy and Limitations of this compound in Contemporary Research

In clinical diagnostics, particularly for the detection of acid-fast bacilli (AFB) like Mycobacterium tuberculosis, this compound staining (via the Ziehl-Neelsen method) has been a cornerstone for decades. openstax.orgdalynn.com However, the development of fluorochrome stains has prompted extensive comparisons to evaluate the efficacy and limitations of each method.

Comparison with Fluorochrome Stains (e.g., Auramine O)

Fluorochrome staining, typically using Auramine O or an Auramine-Rhodamine mixture, has been shown to offer significant advantages over the traditional this compound method.

Sensitivity and Specificity : The most significant advantage of fluorochrome staining is its higher sensitivity. jimdc.org.pkscispace.comnih.gov Multiple studies have concluded that fluorescence microscopy detects a greater number of positive cases than the ZN method, particularly in paucibacillary specimens where bacilli are scarce. scispace.comnih.gov While the specificity of both methods is generally high and comparable (often >95%), the enhanced sensitivity of fluorochrome staining makes it a superior diagnostic tool. jimdc.org.pknih.govnepjol.info One study found Auramine staining to have a sensitivity of 98.31% compared to 97.87% for ZN. jimdc.org.pk Another reported 100% sensitivity for Auramine. nepjol.info

Screening Efficiency : Fluorescence microscopy is considerably faster and more efficient for screening slides. nih.govscispace.com Observers can scan smears at a lower magnification (e.g., 250x) compared to the oil immersion magnification (1000x) required for ZN-stained slides. scispace.com This allows for the examination of a much larger field of view in a shorter amount of time, reducing technician fatigue and increasing throughput in busy laboratories. nih.govscispace.com

Limitations of this compound : The primary limitation of the ZN method is its lower sensitivity, which can lead to false-negative results. scispace.com The heating step required in the traditional ZN protocol can also introduce inconsistencies and potential safety hazards. scispace.com

The data below summarizes the comparative performance of Ziehl-Neelsen (this compound) and Auramine O staining from various studies.

Study/MetricZiehl-Neelsen (this compound)Auramine O (Fluorochrome)Reference
Sensitivity97.87%98.31% jimdc.org.pk
Specificity94.17%97.98% jimdc.org.pk
Sensitivity (Direct Smear)55.55%71.85% nih.gov
Specificity (Direct Smear)99.19%99.19% nih.gov
Sensitivity-100% nepjol.info
Specificity-94.6% nepjol.info
Positivity Rate36%61% scispace.com

Assessment of Sensitivity and Specificity in Research Settings

This compound, as the primary stain in the Ziehl-Neelsen (ZN) technique, is fundamental to the microscopic detection of acid-fast bacilli (AFB), particularly Mycobacterium tuberculosis. In research settings, the sensitivity and specificity of ZN staining are continually assessed against other diagnostic methods, primarily fluorescence microscopy (FM) and microbial culture, which is often considered the "gold standard."

Research consistently demonstrates that while the specificity of ZN staining is very high, its sensitivity can be variable. clinmedjournals.orgnih.gov The specificity of ZN microscopy often exceeds 96-99%, meaning it has a very low rate of false positives. clinmedjournals.orgscirp.orgscirp.org However, its sensitivity—the ability to detect true positive cases—has a broad reported range, from as low as 32% to as high as 94%. clinmedjournals.org This variability is influenced by factors such as the bacillary load in the specimen and the diligence of the laboratory technician. nih.govijmronline.org

Numerous comparative studies have evaluated ZN staining against fluorescence microscopy. A consistent finding is that FM is, on average, about 10% more sensitive than the conventional ZN method. clinmedjournals.org This increased sensitivity is largely attributed to the ability to scan smears at a lower magnification, allowing for a more rapid and efficient examination of a larger area. clinmedjournals.orgresearchgate.net For instance, one study recorded the sensitivity of ZN staining at 54.8% compared to 84.5% for FM when both were benchmarked against the Xpert MTB/RIF assay. nih.gov Another study found ZN sensitivity to be 91.67%, while FM achieved 95.83%. clinmedjournals.org Despite its lower sensitivity, the ZN method's high specificity remains a key advantage. clinmedjournals.org

The concentration of this compound in the staining solution is a critical factor affecting sensitivity. Research has shown that reducing the concentration of basic fuchsin below certain thresholds can significantly impair the stain's effectiveness. nih.gov For example, a study comparing 1% this compound with a 0.3% solution found that the lower concentration missed a significant number of cases, with sensitivities of 84% and 72%, respectively. nih.govconsensus.app This highlights the importance of standardized reagent preparation in achieving reliable and reproducible results in research and diagnostic settings.

Table 1: Comparative Sensitivity and Specificity of Ziehl-Neelsen (ZN) Staining vs. Other Methods

Diagnostic MethodSensitivitySpecificityComparator/Gold StandardSource
Ziehl-Neelsen (ZN) Staining 54.8%100%Xpert MTB/RIF nih.gov
Fluorescence Microscopy (FM) 84.5%100%Xpert MTB/RIF nih.gov
Ziehl-Neelsen (ZN) Staining 91.67%99.43%Culture clinmedjournals.org
Fluorescence Microscopy (FM) 95.83%98.86%Culture clinmedjournals.org
ZN (1% this compound) 84%Not ReportedCulture nih.gov
ZN (0.3% this compound) 72%Not ReportedCulture nih.gov
ZN (Concentrated Smear) 80%97%Culture scirp.orgscirp.org
FM (Concentrated Smear) 89%96%Culture scirp.orgscirp.org

Conclusion

Summary of Carbol Fuchsin's Enduring Relevance in Research Microscopy

The persistent relevance of this compound in research microscopy is multifaceted, stemming from its effectiveness, simplicity, and cost-efficiency, particularly in the identification of mycobacteria. Sputum smear microscopy using this compound remains a widely utilized method for diagnosing tuberculosis due to its low cost, minimal infrastructure requirements, high specificity, and rapidity. nih.gov The Ziehl-Neelsen (ZN) staining technique, which employs this compound as the primary stain, is renowned for its simplicity and robustness. nih.govdalynn.com

The fundamental principle behind this compound's efficacy lies in its ability to penetrate the unique, lipid-rich cell walls of acid-fast bacteria, such as Mycobacterium tuberculosis. merckmillipore.comtaylorandfrancis.com These cell walls, high in mycolic acid, are resistant to conventional stains. dalynn.comtaylorandfrancis.com The application of heat during the "hot" Ziehl-Neelsen method facilitates the absorption of the this compound dye into the waxy cell wall. merckmillipore.comtaylorandfrancis.com Once stained, these bacteria resist decolorization by acid-alcohol solutions, earning them the "acid-fast" designation. dalynn.commerckmillipore.com This differential staining allows for their clear visualization as bright red or pink bacilli against a blue or green counter-stained background. dalynn.commerckmillipore.com

Even with the advent of more sensitive diagnostic methods like culture and PCR, acid-fast microscopy with this compound remains a standard of care, especially in resource-limited settings. nih.govnih.gov It provides a cost-effective and rapid means of confirming the presence of acid-fast bacilli and assessing the infectivity of tuberculosis patients. nih.gov

The Kinyoun method, a "cold" staining variation, utilizes a higher concentration of this compound and phenol (B47542) to penetrate the mycobacterial cell wall without the need for heating. sigmaaldrich.comdermatoljournal.com While this modification enhances safety by eliminating the heating step, some studies have indicated that it may have lower sensitivity compared to the traditional Ziehl-Neelsen method. dermatoljournal.comnih.gov

The enduring utility of this compound is not limited to Mycobacterium tuberculosis. It is also employed in the identification of other acid-fast organisms, including various Nocardia species, Rhodococcus species, Legionella micdadei, and the cysts of parasites like Cryptosporidium, Isospora, and Cyclospora. dalynn.com

Table 1: Comparison of Ziehl-Neelsen and Kinyoun Staining Methods

Feature Ziehl-Neelsen (Hot Method) Kinyoun (Cold Method)
Primary Stain This compound Concentrated this compound
Mordant Heat Phenol (in higher concentration)
Decolorizer Acid-Alcohol Acid-Alcohol
Counterstain Methylene (B1212753) Blue or Malachite Green Methylene Blue or Malachite Green
Principle Heat is used to drive the primary stain into the waxy cell wall of acid-fast bacteria. A higher concentration of phenol in the primary stain facilitates penetration without heat.
Appearance of Acid-Fast Organisms Red/Pink Red/Pink
Background Appearance Blue or Green Blue or Green
Primary Advantage High sensitivity in many applications. nih.gov Increased safety due to the absence of heating.
Primary Disadvantage Safety concerns related to heating phenol. Potentially lower sensitivity compared to the Ziehl-Neelsen method. dermatoljournal.comnih.gov

Future Research Avenues and Interdisciplinary Contributions

While this compound staining is a well-established technique, avenues for future research and interdisciplinary collaboration continue to emerge. One area of focus is the refinement of staining protocols to enhance sensitivity and reduce turnaround time. Investigation into methods to prevent the washing away of smears during staining, such as the use of adhesives like poly-L-lysine or different fixation techniques, warrants further study. nih.gov

The development and evaluation of automated and digital microscopy platforms for analyzing this compound-stained slides present another significant research direction. These technologies have the potential to improve the speed, objectivity, and accessibility of acid-fast bacilli detection, particularly in high-throughput laboratories.

From an interdisciplinary perspective, the chemical properties of this compound and its interaction with the mycobacterial cell wall remain a subject of interest. While mycolic acids are the primary target, research suggests that this compound also acts as a nucleic acid stain. researchgate.net A deeper understanding of these molecular interactions could lead to the development of novel, more specific staining agents or fluorescent probes.

Furthermore, the principles of this compound staining can inform research in other fields. For instance, the challenge of penetrating the hydrophobic barrier of the mycobacterial cell wall has parallels in drug delivery research. Insights from staining mechanisms could potentially contribute to the design of more effective therapeutic agents that can breach this protective layer.

The application of nanotechnology also presents exciting possibilities. Research into the use of nanocatalysts for the photodegradation of dyes like this compound for environmental remediation highlights an intersection with materials science and environmental chemistry. researchgate.net This demonstrates the potential for cross-disciplinary studies that leverage the chemical properties of historical stains for modern applications.

Finally, there is a continued need for comparative studies to evaluate the diagnostic efficacy of this compound-based methods against newer techniques, especially for the detection of nontuberculous mycobacteria (NTM). dermatoljournal.com Such research is crucial for developing optimized diagnostic algorithms that are both accurate and practical for different clinical and laboratory settings.

Q & A

Q. Tables for Key Data

Staining Parameter Ziehl-Neelsen Kinyoun
Heating RequiredYes (steam)No
Staining Time5–10 minutes15–30 minutes
Decolorization Agent3% HCl in ethanol1% H₂SO₄ in ethanol
Optimal AFB Clarity*10–45 sec heating15–30 min cold stain
*Based on痰样本 trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.